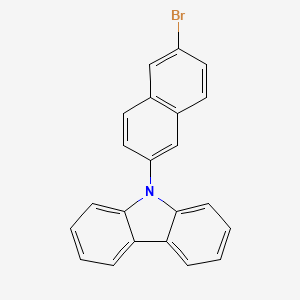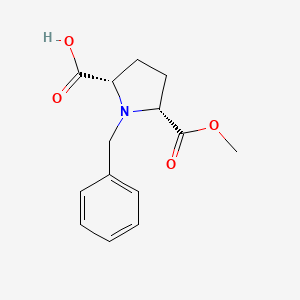
(2S,5R)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid: is a chemical compound with the molecular formula C14H17NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and pyrrolidine derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of reactions, including cyclization and functional group transformations.
Introduction of Benzyl and Methoxycarbonyl Groups: The benzyl and methoxycarbonyl groups are introduced through specific reactions, such as alkylation and esterification.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of cis-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction environments, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxycarbonyl group may be converted to a carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a methyl group or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, cis-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biological pathways.
Medicine
In medicine, cis-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is explored for its therapeutic potential. It may have applications in treating certain diseases or conditions, although further research is needed to fully understand its efficacy and safety.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating products with specific properties.
Mechanism of Action
The mechanism of action of cis-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets in the body. This may include binding to specific receptors or enzymes, leading to changes in cellular activity. The exact pathways and targets depend on the context of its use, such as in drug development or biological research.
Comparison with Similar Compounds
Similar Compounds
- cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
- trans-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
- cis-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid
Uniqueness
cis-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific arrangement of functional groups and stereochemistry. This gives it distinct chemical and biological properties compared to similar compounds. For example, the position of the methoxycarbonyl group and the cis configuration can influence its reactivity and interactions with biological targets.
Conclusion
cis-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Further studies are needed to fully explore its potential and uncover new uses for this intriguing compound.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S,5R)-1-benzyl-5-methoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-19-14(18)12-8-7-11(13(16)17)15(12)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
InChI Key |
PPRLCASKVDQSEK-NWDGAFQWSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


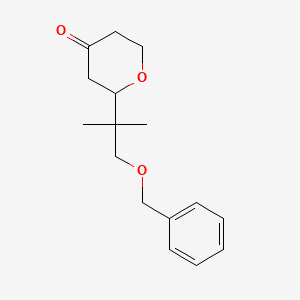
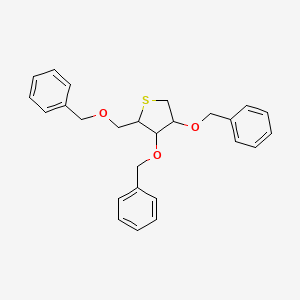
![ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12820293.png)
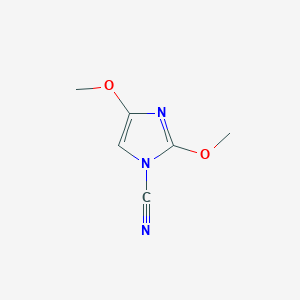



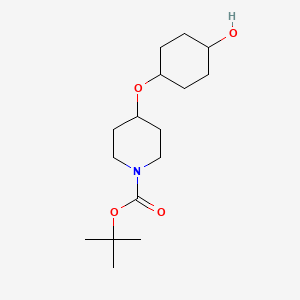
![N-[(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B12820329.png)
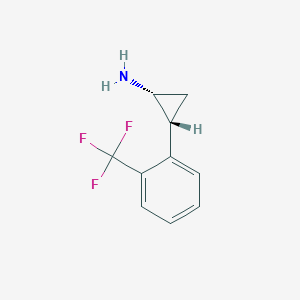

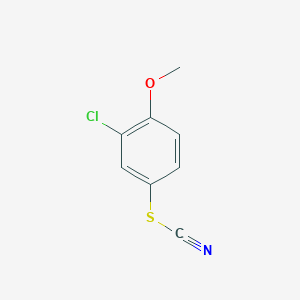
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12820349.png)
